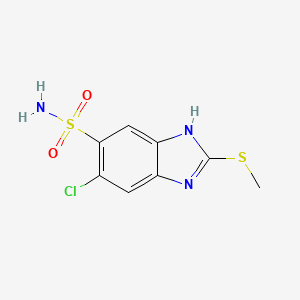
N-Benzyl-N-(hydroxymethyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-(hydroxymethyl)formamide: is an organic compound with the chemical formula C9H11NO2 It is a derivative of formamide, where the hydrogen atom of the formyl group is replaced by a benzyl group and the hydrogen atom of the amide group is replaced by a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Benzylation of Formamide: One common method involves the reaction of formamide with benzyl chloride in the presence of a base such as sodium hydroxide. This reaction typically occurs under reflux conditions to ensure complete conversion.
Hydroxymethylation: The resulting N-benzylformamide can then be hydroxymethylated using formaldehyde in the presence of a catalyst like hydrochloric acid. This step introduces the hydroxymethyl group to the nitrogen atom.
Industrial Production Methods: Industrial production of N-Benzyl-N-(hydroxymethyl)formamide often follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Benzyl-N-(hydroxymethyl)formamide can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a formyl group, resulting in the formation of N-benzylformamide.
Reduction: The compound can be reduced to N-benzylmethylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reactions typically involve nucleophiles such as sodium azide or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: N-Benzylformamide
Reduction: N-Benzylmethylamine
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-Benzyl-N-(hydroxymethyl)formamide is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. It serves as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: this compound is used in the production of specialty chemicals, including polymers and resins. It is also employed in the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-(hydroxymethyl)formamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit enzymes by binding to their active sites, preventing substrate access. The hydroxymethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
N-Benzylformamide: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.
N-Benzylmethylamine: A reduced form of N-Benzyl-N-(hydroxymethyl)formamide, used in different chemical reactions.
N-Benzyl-N-methylformamide: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both benzyl and hydroxymethyl groups, which confer distinct reactivity and versatility in synthetic applications. The hydroxymethyl group allows for further functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
90609-99-7 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
N-benzyl-N-(hydroxymethyl)formamide |
InChI |
InChI=1S/C9H11NO2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,7,12H,6,8H2 |
Clé InChI |
ODJVCRCDDUXORU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
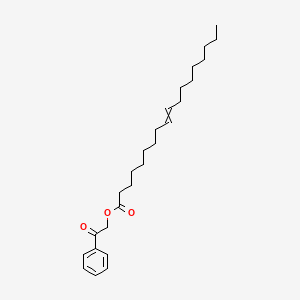
![6-Methoxy-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14375128.png)

![3,3-Bis[(4-methoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375134.png)
![1-(2,6-Dimethylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14375136.png)
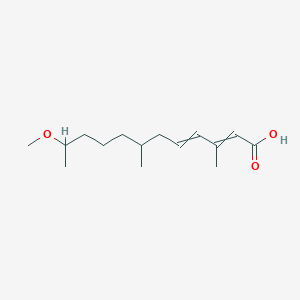
![{1-[(1-Nitroacridin-9-YL)amino]butyl}phosphonic acid](/img/structure/B14375163.png)
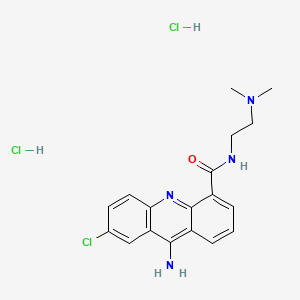
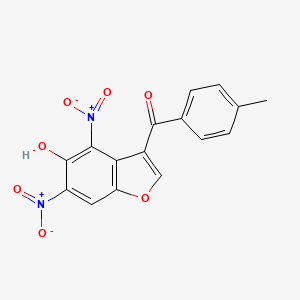
methanone](/img/structure/B14375190.png)
![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
